6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine
Overview
Description
The compound “6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with a diamine . The azetidinyl and cyclopropyl groups could be introduced through subsequent reactions, although the specifics would depend on the exact synthetic route chosen.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms . The azetidinyl group is a four-membered ring containing one nitrogen atom, and the cyclopropyl group is a three-membered carbon ring. The N-methyl group indicates the presence of a nitrogen atom bonded to a methyl group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the azetidinyl group, and the cyclopropyl group. The pyrimidine ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The azetidinyl and cyclopropyl groups could potentially undergo ring-opening reactions under certain conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the aromatic pyrimidine ring .Scientific Research Applications
Synthesis and Evaluation of Antimicrobial Agents
Novel azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity. The efficient synthesis of these compounds has been established, leading to the creation of structures that were screened for antimicrobial properties. These studies provide insights into the potential of azetidin-2-ones as the basis for developing new antimicrobial agents (Ansari & Lal, 2009).
Development of Antidepressant and Nootropic Agents
Research has also explored the synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone, indicating potential antidepressant and nootropic activities. This work highlights the central nervous system (CNS) activity of 2-azetidinones, suggesting their utility in developing therapies for mental health disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticancer and Enzyme Inhibition
Synthesis and biological evaluation of thiopyrimidine derivatives and their metal complexes (Platinum(II) and Ruthenium(III)) have been conducted, revealing their anticancer activities. These compounds were tested against HIV-1 and HIV-2, demonstrating the potential for developing novel anticancer and antiretroviral therapies (Al-Masoudi, Abbas, & Al-Asadi, 2015).
Mechanism of Action
Target of Action
Azetidinones, a class of compounds to which this molecule belongs, are known for their diverse pharmacological activities such as antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities .
Mode of Action
Azetidinones, in general, are known for their unique and lethal antibacterial action due to the selective inhibition during cell wall synthesis of bacteria .
Properties
IUPAC Name |
6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-12-9-7-10(15-5-2-6-15)14-11(13-9)8-3-4-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESRWWZHWYELCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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